REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[N:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[NH:7][C:6]=1[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].C(=O)([O-])[O-].[Na+].[Na+]>>[N+:1]([C:11]1[CH:12]=[CH:13][C:8]2[N:7]=[C:6]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[NH:5][C:9]=2[CH:10]=1)([O-:4])=[O:2] |f:2.3.4|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
sulfonic acid
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(NC2=C1C=CC=C2)CC(=O)OCC
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
62.5 (± 12.5) mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled thoroughly for an additional 10-15 minutes
|
Duration
|
12.5 (± 2.5) min
|
Type
|
ADDITION
|
Details
|
1.09 g, 5.34 mmol, 1 equiv.) was added portionwise over several minutes The resulting yellow solution
|
Type
|
ADDITION
|
Details
|
then was poured carefully
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CONCENTRATION
|
Details
|
(sodium sulfate), concentration, and silica gel chromatography (3:2 ethyl acetate/toluene)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(N=C(N2)CC(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |